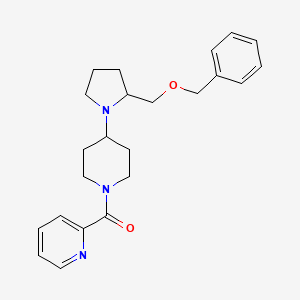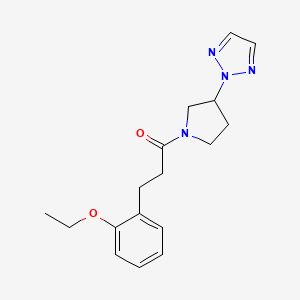
3-(2-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
Mechanism Of Action
The exact mechanism of action of 3-(2-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride is not fully understood. However, it has been suggested that it acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. It has also been found to modulate the activity of the GABAergic and glutamatergic systems.
Biochemical and Physiological Effects:
3-(2-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood and pain. It has also been found to decrease the levels of corticosterone, a hormone involved in the stress response.
Advantages And Limitations For Lab Experiments
3-(2-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride has several advantages and limitations for laboratory experiments. One of the advantages is that it is relatively easy to synthesize and purify. It also exhibits potent antidepressant and anxiolytic effects, which make it a useful tool for studying the mechanisms underlying these conditions. However, one of the limitations is that it has not been extensively studied in humans, and its safety and efficacy have not been fully established.
Future Directions
There are several future directions for the study of 3-(2-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride. One direction is to investigate its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Another direction is to study its effects on other neurotransmitter systems, such as the dopaminergic and opioid systems. Additionally, further studies are needed to establish its safety and efficacy in humans.
Conclusion:
In conclusion, 3-(2-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. Further studies are needed to establish its safety and efficacy in humans and to investigate its potential use in the treatment of other psychiatric disorders.
Synthesis Methods
3-(2-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride can be synthesized through various methods. One of the most commonly used methods is the reaction of 2-methoxyphenylacetic acid with piperazine in the presence of thionyl chloride followed by reaction with 3-chloropropan-1-one. The resulting product is then treated with hydrochloric acid to obtain 3-(2-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride.
Scientific Research Applications
3-(2-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride has been studied for its potential applications in the field of medicine. It has been found to exhibit antidepressant, anxiolytic, and antinociceptive effects. It has also been studied for its potential use in the treatment of neuropathic pain, anxiety disorders, and depression.
properties
IUPAC Name |
3-(2-methoxyphenyl)-1-piperazin-1-ylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-18-13-5-3-2-4-12(13)6-7-14(17)16-10-8-15-9-11-16;/h2-5,15H,6-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDPJGSEIQMCNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)N2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride](/img/no-structure.png)

![N-(3,4-dimethoxybenzyl)-1-pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxamide](/img/structure/B2976864.png)



![4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2976874.png)
![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2976875.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzofuran-2-carboxamide](/img/structure/B2976878.png)



